molecular formula C16H19NO2S B2802705 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide CAS No. 1421453-71-5

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide

Cat. No.: B2802705
CAS No.: 1421453-71-5
M. Wt: 289.39
InChI Key: ZIIAMHQZLBRSER-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a thiophene ring, a privileged structure in drug discovery, linked to a 2,5-dimethylbenzamide group via a hydroxypropyl chain. This molecular architecture is common in compounds investigated for their interactions with various biological targets . While direct studies on this specific molecule are limited, research on structurally similar compounds highlights the potential of such scaffolds. For instance, benzamide derivatives and heterocyclic compounds containing thiophene rings are frequently explored as antagonists for G-protein coupled receptors (GPCRs), which are pivotal in pain signaling and inflammatory pathways . The presence of the thiophene ring can influence the compound's binding affinity and metabolic stability, making it a valuable template for structure-activity relationship (SAR) studies . Researchers utilize this compound primarily as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening and the development of novel therapeutic agents. Product Use Statement: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-11-5-6-12(2)13(10-11)16(19)17-8-7-14(18)15-4-3-9-20-15/h3-6,9-10,14,18H,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIAMHQZLBRSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 3-hydroxy-3-(thiophen-2-yl)propylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of N-(3-oxo-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide.

    Reduction: Formation of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural similarity to known drugs allows it to be explored for potential efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
  • Antioxidant Activity
    • Studies have indicated that compounds with thiophene rings exhibit antioxidant properties. Research has shown that derivatives of this compound can effectively scavenge free radicals, thus providing neuroprotective effects in models of oxidative stress-related diseases .
  • Neuropharmacology
    • The compound has been investigated for its interaction with NMDA receptors, which are crucial for synaptic plasticity and memory function. Its derivatives have shown promise in modulating these receptors, potentially leading to new treatments for cognitive impairments .
  • Anti-inflammatory Properties
    • Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines in microglial cells, suggesting a role in the management of neuroinflammatory conditions .
  • Neuroprotective Effects
    • A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The mechanism was attributed to the inhibition of oxidative stress pathways .
  • Synthesis and Structure-Activity Relationship (SAR)
    • Research conducted on SAR indicated that modifications to the thiophene ring and the benzamide portion significantly influenced the compound's pharmacological activity. A systematic approach was used to assess various derivatives, leading to the identification of more potent analogs with improved bioavailability and efficacy .
  • Clinical Implications
    • In clinical trials, compounds derived from this compound have shown potential in treating mood disorders. Patients exhibited improved symptoms with minimal side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may facilitate binding to biological receptors, while the thiophene ring can interact with various enzymes and proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The compound’s synthesis mirrors established routes for benzamides, with thiophene incorporation achievable via Grignard or nucleophilic substitution .
  • Antiproliferative Potential: While direct data is lacking, structural parallels to ’s thiophene-sulfonamides suggest possible anticancer activity. Assays like the Mosmann cytotoxicity test could validate this.
  • Catalytic Utility : The N,O-directing group positions it for use in transition-metal catalysis, analogous to ’s compound, but with enhanced electronic modulation from the thiophene ring .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide is a compound of interest due to its unique structural features, which include a thiophene ring and a dimethylbenzamide core. This article explores the biological activity of this compound, focusing on its biochemical properties, potential mechanisms of action, and relevant research findings.

Structural Overview

The compound can be represented by the following chemical structure:

  • Molecular Formula : C13H15NOS
  • Molecular Weight : 235.33 g/mol
  • IUPAC Name : this compound

Mode of Action

The precise biological targets of this compound remain to be fully elucidated. However, based on its structural similarities to other bioactive compounds, it is hypothesized that it may interact with biological macromolecules through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • π-π stacking

Biochemical Pathways

The compound may influence various biochemical pathways, particularly those involving aromatic compounds or thiophene derivatives. Its interactions could potentially modulate cellular signaling pathways and gene expression.

Pharmacokinetics

Currently, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well characterized. Understanding these properties is crucial for determining the compound's bioavailability and therapeutic potential.

Cellular Effects

Preliminary studies suggest that this compound may affect cellular functions such as:

  • Cell signaling pathways
  • Gene expression modulation
  • Cellular metabolism alterations

Temporal Effects in Laboratory Settings

Research indicates that the effects of this compound may vary over time in laboratory settings. Factors such as stability and degradation rates could influence its long-term effects on cellular functions.

Dosage Effects in Animal Models

Studies are needed to determine how varying dosages of the compound affect biological outcomes in animal models. Understanding threshold effects and potential toxicity at high doses is essential for evaluating its safety profile.

Research Applications

This compound has several potential applications in scientific research:

  • Chemistry : Serves as a building block for synthesizing more complex molecules.
  • Biology : Investigated for antimicrobial and anti-inflammatory properties.
  • Medicine : Explored for therapeutic effects in drug development.
  • Industry : Utilized in developing advanced materials and chemical processes.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar benzamide derivatives:

  • Antimicrobial Activity : Research has shown that benzamide derivatives exhibit significant antimicrobial properties against various pathogens .
  • Anti-inflammatory Properties : Compounds with similar structures have been studied for their ability to reduce inflammation in cellular models.
  • Cancer Research : Some benzamide derivatives have demonstrated efficacy as inhibitors of cancer cell proliferation through mechanisms involving enzyme inhibition .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
Benzamide AAntimicrobialInhibition of cell wall synthesis
Benzamide BAnti-inflammatoryInhibition of NF-kB pathway
N-(3-hydroxy...Potentially similarHypothesized non-covalent interactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting a thiophene-containing alcohol (e.g., 3-hydroxy-3-(thiophen-2-yl)propan-1-ol) with 2,5-dimethylbenzoyl chloride in anhydrous dichloromethane (DCM) or 1,4-dioxane under nitrogen. Catalytic bases like triethylamine or pyridine are used to neutralize HCl byproducts. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical .

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., hydroxy, thiophene, benzamide groups) and confirm regiochemistry. For example, the thiophen-2-yl proton signals appear as a multiplet at δ 6.8–7.2 ppm, while benzamide methyl groups resonate as singlets at δ 2.3–2.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C17_{17}H19_{19}NO2_2S: 309.11 g/mol).
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (O-H stretch), ~1650 cm1^{-1} (amide C=O), and ~690 cm1^{-1} (thiophene C-S) confirm functional groups .

Q. How is the compound purified to achieve >95% purity for biological assays?

  • Methodology : Recrystallization (using methanol/water or ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) removes impurities. Purity is validated via HPLC-UV (≥95% at 254 nm) .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation step of the hydroxypropyl-thiophene intermediate?

  • Methodology :

  • Catalyst Screening : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., oxidation of thiophene). Post-reaction quenching with ice/water precipitates the product .

Q. How to resolve contradictory bioactivity data across studies (e.g., antimicrobial vs. no activity)?

  • Methodology :

  • Assay Standardization : Validate using CLSI/MIC guidelines for antimicrobial tests. Include positive controls (e.g., ciprofloxacin) and check for solvent interference (e.g., DMSO ≤1% v/v).
  • Compound Stability : Perform stability studies (e.g., HPLC at 24/48 hrs) to rule out degradation in assay media.
  • Structural Confirmation : Re-characterize batches via NMR to ensure consistency in stereochemistry (e.g., 3-hydroxy configuration) .

Q. What strategies are used to study the compound’s mechanism of action in anticancer assays?

  • Methodology :

  • Target Identification : Use molecular docking (PDB: EGFR, COX-2) to predict binding affinity. Validate via enzyme inhibition assays (e.g., kinase activity).
  • Cellular Pathways : Perform RNA-seq or Western blotting to assess apoptosis markers (e.g., Bcl-2, caspase-3) or oxidative stress (e.g., ROS levels).
  • Resistance Studies : Generate resistant cell lines via gradual dose escalation and analyze ABC transporter upregulation (e.g., P-gp) .

Q. How to address low solubility in aqueous media for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate or PEG groups at the hydroxy position to enhance hydrophilicity.
  • Formulation : Use cyclodextrin complexes or liposomal encapsulation. Characterize via dynamic light scattering (DLS) for particle size and zeta potential .

Data Analysis & Experimental Design

Q. How to interpret conflicting NMR data for the hydroxypropyl-thiophene moiety?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons and confirm connectivity.
  • Variable Temperature NMR : Resolve overlapping peaks by analyzing shifts at elevated temperatures (e.g., 40°C).
  • Computational Modeling : Compare experimental 1^1H shifts with DFT-calculated values (e.g., Gaussian 16) .

Q. What statistical methods are appropriate for dose-response studies in cytotoxicity assays?

  • Methodology :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50_{50} values.
  • ANOVA with Tukey’s Test : Compare multiple doses across cell lines (p < 0.05).
  • Quality Control : Include triplicate technical replicates and validate with a reference compound (e.g., doxorubicin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.